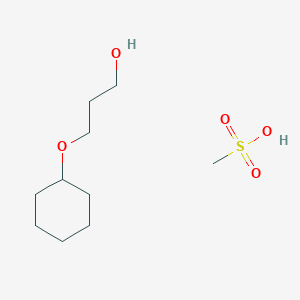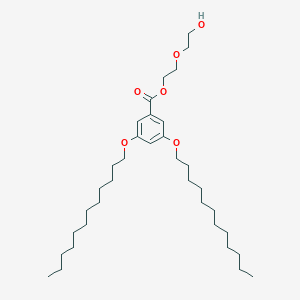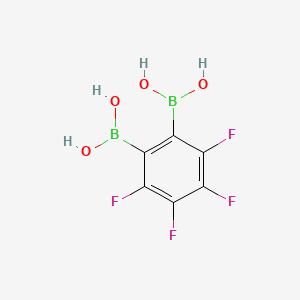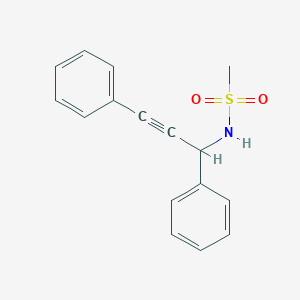
3-Cyclohexyloxypropan-1-ol;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyloxypropan-1-ol;methanesulfonic acid is a compound that combines the properties of both 3-Cyclohexyloxypropan-1-ol and methanesulfonic acid 3-Cyclohexyloxypropan-1-ol is an organic compound with a cyclohexyl group attached to a propanol backbone, while methanesulfonic acid is a strong acid commonly used in organic synthesis and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyloxypropan-1-ol can be achieved through the reaction of cyclohexanol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Methanesulfonic acid can be synthesized through the direct sulfonation of methane using an electrochemical reactor. This method involves the use of oleum and methane, with the reaction proceeding at elevated pressure and moderate temperature. The highest concentration of methanesulfonic acid is achieved with a stepped electric current program at 70°C and 90 bar methane pressure .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethylsulfide using chlorine, followed by extraction and purification. This process is used by companies such as Arkema to produce high-purity methanesulfonic acid .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexyloxypropan-1-ol;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The alcohol group in 3-Cyclohexyloxypropan-1-ol can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or alkane.
Substitution: The methanesulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include cyclohexyl ketones, cyclohexyl carboxylic acids, and various substituted derivatives of 3-Cyclohexyloxypropan-1-ol.
Applications De Recherche Scientifique
3-Cyclohexyloxypropan-1-ol;methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and ethers.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyloxypropan-1-ol;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonic acid group acts as a strong acid, facilitating protonation and activation of substrates in various chemical reactions. The cyclohexyloxypropan-1-ol moiety can interact with hydrophobic regions of proteins and membranes, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A similar compound with a cyclohexyl group attached to an alcohol.
Propan-1-ol: A simple alcohol with a three-carbon backbone.
Methanesulfonic acid: A strong acid used in various industrial applications.
Uniqueness
3-Cyclohexyloxypropan-1-ol;methanesulfonic acid is unique due to the combination of the cyclohexyloxypropan-1-ol moiety and the methanesulfonic acid group. This combination imparts both hydrophobic and acidic properties, making it useful in a wide range of applications.
Propriétés
Numéro CAS |
823226-18-2 |
|---|---|
Formule moléculaire |
C10H22O5S |
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
3-cyclohexyloxypropan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C9H18O2.CH4O3S/c10-7-4-8-11-9-5-2-1-3-6-9;1-5(2,3)4/h9-10H,1-8H2;1H3,(H,2,3,4) |
Clé InChI |
MHOZXASSSMFWAZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1CCC(CC1)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one](/img/structure/B14211438.png)
![4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B14211445.png)

![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14211476.png)
![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)
![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)

![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)





